molecular formula C21H27NO5 B4040009 N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate

N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate

Cat. No.: B4040009
M. Wt: 373.4 g/mol
InChI Key: XMOUVUQWYQDCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate is a useful research compound. Its molecular formula is C21H27NO5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.18892296 g/mol and the complexity rating of the compound is 341. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurochemical Pharmacology

A study by Eshleman et al. (2018) explored the pharmacology of psychoactive substituted N-benzylphenethylamines, which share a structural similarity with N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate. These compounds were found to be high potency agonists at 5-HT2A receptors, indicating their potential application in neurochemical research to understand the mechanism of action of hallucinogens and their effects on serotonin receptors Eshleman et al., 2018.

Polymerization Processes

Calvo et al. (2011) discussed the use of sodium aryloxides stabilized by polyamine in the ring-opening polymerization of rac-lactide, highlighting the role of phenolic compounds in initiating polymerization reactions. Such research could inform the development of new polymer materials, with implications for the synthesis processes where this compound might play a role Calvo et al., 2011.

Environmental Science

Research by Liu and Mabury (2020) reviewed the environmental occurrence, fate, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds similar to this compound. This study underscores the importance of understanding the environmental impact of such chemicals, particularly their role in pollution and potential effects on human health Liu & Mabury, 2020.

Oxidation Processes

Zheng et al. (2020) explored the kinetics and reaction pathways for the transformation of 4-tert-butylphenol by ferrate(VI), providing insights into the degradation mechanisms of phenolic compounds in water treatment processes. Such studies could have implications for the environmental management of compounds like this compound and their derivatives Zheng et al., 2020.

Chemical Synthesis

Kruse et al. (2002) synthesized and characterized copper(II) complexes with o-thioetherphenol ligands as structural models for galactose oxidase. This research provides a foundation for the synthesis of complex molecules and the study of their catalytic properties, potentially applicable to this compound in catalysis or enzyme mimicry Kruse et al., 2002.

Properties

IUPAC Name

N-benzyl-2-(4-tert-butylphenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO.C2H2O4/c1-19(2,3)17-9-11-18(12-10-17)21-14-13-20-15-16-7-5-4-6-8-16;3-1(4)2(5)6/h4-12,20H,13-15H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOUVUQWYQDCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate
Reactant of Route 2
N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate
Reactant of Route 3
N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate
Reactant of Route 5
N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate
Reactant of Route 6
Reactant of Route 6
N-benzyl-2-(4-tert-butylphenoxy)ethanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.